5-(2-Tolyl)furan-2-boronic acid

Catalog No.
S6630298
CAS No.
2096337-07-2
M.F
C11H11BO3
M. Wt
202.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Tolyl)furan-2-boronic acid

CAS Number

2096337-07-2

Product Name

5-(2-Tolyl)furan-2-boronic acid

IUPAC Name

[5-(2-methylphenyl)furan-2-yl]boronic acid

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

InChI

InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3

InChI Key

JBUQFOBMHCTLPH-UHFFFAOYSA-N

SMILES

B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O
5-(2-Tolyl)furan-2-boronic acid (TFBA) is a boronic acid derivative used in scientific experiments as a reagent for Suzuki coupling reactions. This paper investigates the characteristics, synthesis, analytical methods, biological properties, toxicity, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for this compound.
TFBA is a compound with the molecular formula C12H13BO3. It is a boronic acid derivative comprising a furan ring substituted with a tolyl group and a boronic acid group. The tolyl group is a benzene ring substituted with a methyl group, and the boronic acid group is an organic compound that contains a boron atom connected to three oxygen atoms. TFBA plays an important role as a reagent in the Suzuki coupling process, which involves the cross-coupling reaction between aryl halides or vinyl halides with boronic acid derivatives.
TFBA is a white crystalline powder with a melting point of 201-203°C. It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dichloromethane. The compound has a molecular weight of 211.04 g/mol, a density of 1.21 g/cm3, and a boiling point of 398.4 °C at 760 mmHg. TFBA is stable under normal conditions, but it decomposes in the presence of moisture or under acidic conditions.
TFBA is synthesized as a boronic acid derivative of 2-tolylfuran. The synthesis process involves reacting 2-tolylfuran with boronic acid in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dioxane at a temperature of around 80-100°C. The product is then purified by recrystallization or column chromatography.
The characterization of TFBA is performed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). NMR and IR spectroscopy are used to determine the chemical structure of the compound, HPLC is used to determine its purity, and MS is used to determine its molecular weight.
The detection and quantification of TFBA in scientific experiments are performed using various analytical methods such as HPLC, gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). HPLC is the most commonly used method for analyzing the purity and concentration of TFBA in scientific experiments. GC and LC-MS are used for determining the presence of impurities or degradation products of TFBA.
TFBA has shown promising biological properties in various studies. It has been reported to exhibit anti-cancer, anti-bacterial, anti-inflammatory, and anti-fungal properties. TFBA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. It has also been shown to inhibit the growth of various bacteria such as E. coli and S. aureus.
TFBA has been shown to be safe in scientific experiments up to a certain concentration. It has been reported to have low toxicity in various studies. However, it is recommended to handle the compound with caution as it may cause skin irritation or eye damage upon contact.
TFBA is widely used as a reagent in Suzuki coupling reactions. It is an important tool for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. The compound has also been used as a ligand in metal-mediated catalysis.
There is ongoing research on TFBA in various fields of research such as organic chemistry, medicinal chemistry, and materials science. Recent studies have focused on improving the efficiency of the Suzuki coupling reaction using TFBA as a reagent. Other studies have investigated the synthesis of new compounds using TFBA as a building block.
TFBA has potential implications in various fields of research and industry. In medicinal chemistry, TFBA can be used as a building block for the synthesis of new anti-cancer or anti-bacterial compounds. In materials science, TFBA can be used as a reagent for the synthesis of functional materials such as polymers or liquid crystals. In the chemical industry, TFBA can be used as a catalyst or reagent for the synthesis of various organic compounds.
Despite its widespread use in scientific experiments, TFBA has some limitations. The compound is sensitive to moisture and acid, making it difficult to handle under certain conditions. In addition, the Suzuki coupling reaction using TFBA as a reagent requires high temperatures and long reaction times, which limits its efficiency.
for research on TFBA include developing more efficient synthetic methods using alternative reagents, investigating the potential of TFBA as a ligand in metal-mediated catalysis, and exploring the use of TFBA as a building block for the synthesis of new functional materials. New studies should also focus on improving the selectivity and efficiency of the Suzuki coupling reaction using TFBA as a reagent.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0801244 g/mol

Monoisotopic Mass

202.0801244 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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